molecular formula C19H15F2N5O B5773701 1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2-ETHYL-1H-IMIDAZOLE

1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2-ETHYL-1H-IMIDAZOLE

Cat. No.: B5773701
M. Wt: 367.4 g/mol
InChI Key: ISTMZTNEGHDWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2-ETHYL-1H-IMIDAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2-ETHYL-1H-IMIDAZOLE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing other biologically active molecules.

    Biology: It is studied for its potential antibacterial, antifungal, and antitumor activities.

    Medicine: The compound is investigated for its potential use in developing new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2-ETHYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

IUPAC Name

[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(2-ethylimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O/c1-2-16-22-8-9-25(16)19(27)13-11-23-26-15(17(20)21)10-14(24-18(13)26)12-6-4-3-5-7-12/h3-11,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTMZTNEGHDWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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